2,4-Dihydroxy-5,6,7,8-tetrahydroquinolin-5-one
Description
Properties
IUPAC Name |
4-hydroxy-1,6,7,8-tetrahydroquinoline-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-6-3-1-2-5-9(6)7(12)4-8(13)10-5/h4H,1-3H2,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHKAUVUFUSVRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101230770 | |
| Record name | 2,5(1H,6H)-Quinolinedione, 7,8-dihydro-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101230770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312117-82-0 | |
| Record name | 2,5(1H,6H)-Quinolinedione, 7,8-dihydro-4-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1312117-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5(1H,6H)-Quinolinedione, 7,8-dihydro-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101230770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Hydrogenation and Isomerization of Quinoline Derivatives
Overview:
This method involves the catalytic hydrogenation of quinoline to generate tetrahydroquinoline intermediates, followed by selective isomerization to obtain the desired tetrahydroquinolin-5-one derivative.
| Step | Description | Conditions | Catalyst | Key Notes |
|---|---|---|---|---|
| 1 | Catalytic hydrogenation of quinoline | 20°C–110°C, 8–12 atm H₂ | Palladium on carbon (Pd/C) | Converts quinoline to 1,2,3,4-tetrahydroquinoline (compound III) |
| 2 | Isomerization to tetrahydroquinolin-5-one | Elevated temperature (140°C–300°C) | Not specified | Selectively shifts to tetrahydroquinolin-5-one (compound I) |
- The process utilizes a self-made Pd catalyst with high selectivity, reducing energy consumption and material loss.
- The reaction temperature is optimized around 60–70°C with a pressure of 8–12 atm, yielding high conversion rates.
- Post-reaction distillation at low pressure (0.72 kPa) isolates tetrahydroquinolin-5-one with yields often exceeding 90%.
Synthesis via Condensation of Dihydroquinolin-4-ones
Overview:
This approach involves the condensation of 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones with aromatic Grignard reagents, followed by dehydration and reduction steps to produce tetrahydroquinolin-5-one derivatives.
3-Aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-one + Grignard reagent → Intermediate phenols → Dehydration + Reduction → Tetrahydroquinolin-5-one
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Arylmagnesium bromide | Reflux in THF | 72–77% | Forms 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-4-ols |
| 2 | Acidic dehydration | Acid catalysis, reflux | 54–66% | Converts to quinoline derivatives via dehydrogenation |
| 3 | Reduction | Catalytic hydrogenation | Variable | Produces tetrahydroquinolin-5-one derivatives |
- The dehydration step favors formation of quinoline structures over the direct tetrahydroquinoline, with oxidation leading to quinoline formation.
- The process is adaptable to different substituents, allowing for diverse functionalization at position 3.
Reduction of Quinoline Derivatives with Metal Hydrides
Overview:
Direct reduction of quinolines using metal hydrides like lithium aluminum hydride (LAH) or catalytic hydrogenation offers a straightforward route to tetrahydroquinolines, which can be further oxidized or functionalized to obtain the target compound.
| Reagent | Conditions | Outcome | Notes |
|---|---|---|---|
| LAH | Reflux | Partial reduction | Often yields mixture of products, requiring separation |
| Catalytic H₂ | Pd/C or Pt | Selective reduction | Produces tetrahydroquinoline intermediates |
- Direct reduction often results in a mixture of products; thus, subsequent purification steps are necessary.
- Catalytic hydrogenation under mild conditions (around 60°C, 8 atm H₂) is preferred for selectivity.
Alternative Synthetic Routes
- Cyclization of suitable amino precursors under acidic or basic conditions to form tetrahydroquinolin-5-one rings.
- Multi-step sequences involving Mannich reactions, Friedländer cyclizations, and oxidative steps.
- These methods are less commonly employed due to complexity but are valuable for specific substitution patterns.
Summary of Key Findings
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxy-5,6,7,8-tetrahydroquinolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often require catalysts or specific conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
Structural Characteristics
The compound belongs to the tetrahydroquinoline family and is characterized by:
- A bicyclic structure with a quinoline moiety.
- Hydroxyl groups at the 2 and 4 positions.
- A carbonyl group at the 5 position.
This structural complexity makes it a valuable building block for synthesizing more complex molecules.
Medicinal Chemistry Applications
Pharmacological Potential:
Research indicates that 2,4-Dihydroxy-5,6,7,8-tetrahydroquinolin-5-one exhibits significant biological activities. Its structural similarity to tetrahydroisoquinoline (THIQ) derivatives suggests promising applications in drug design. Notably:
- Anti-cancer Activity: Modifications of the tetrahydroquinolinone scaffold have led to compounds with significant anti-cancer activity. Studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines, including HeLa and HT-29 cells .
- Neuroprotective Effects: The compound is also being investigated for its neuroprotective properties. Preliminary studies suggest it may improve cognitive functions and offer therapeutic benefits in neurodegenerative diseases.
Case Study: Antiproliferative Activity
A study explored a library of tetrahydroquinoline derivatives for their antiproliferative effects against human cancer cells. Selected compounds demonstrated cytotoxic effects across multiple cell lines, indicating the potential of this class of compounds in cancer therapy .
Organic Synthesis Applications
Building Block for Complex Molecules:
this compound serves as an intermediate in organic synthesis. It can undergo various chemical reactions to introduce functional groups that enhance biological activity.
Reactivity in Organic Reactions:
The compound's utility is exemplified by its involvement in synthesizing diverse tetrahydroquinoline derivatives through reactions such as:
- Condensation reactions.
- Functional group modifications.
Antimicrobial Properties
The antimicrobial potential of quinolinone derivatives positions this compound as a candidate for developing new antimicrobial agents. In vitro tests against various bacterial and fungal strains have shown promising results.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Hydroxy-3-methyl-5,6-dihydroquinolin-2(1H)-one | Hydroxyl group at position 5 | Exhibits different biological activity patterns |
| 2-Methyl-5,6-dihydroxyquinolin | Methyl substitution at position 2 | Altered solubility and reactivity |
| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Simpler structure with distinct chemical properties |
This table highlights related compounds that share structural similarities with this compound and their respective unique aspects.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-5,6,7,8-tetrahydroquinolin-5-one and its derivatives involves interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The following table summarizes key structural analogs, focusing on substituent diversity and molecular properties:
Key Observations :
- Substituent Effects : Hydroxyl groups enhance polarity and hydrogen-bonding capacity, as seen in the target compound and 5-hydroxy analogs (). Chloro or methyl substituents (e.g., 2-Chloro-7,7-dimethyl-THQ) increase lipophilicity, favoring membrane permeability but reducing water solubility .
Research Implications and Gaps
- Functional Potential: The target compound’s dihydroxy configuration merits investigation for antioxidant or metal-chelating properties, akin to ascorbic acid analogs ().
- Synthetic Optimization : Modular approaches (e.g., varying building blocks in ) could streamline its synthesis.
- Biological Screening : Comparative studies with hydroxy-, chloro-, and methyl-substituted THQs are needed to elucidate structure-activity relationships.
Biological Activity
2,4-Dihydroxy-5,6,7,8-tetrahydroquinolin-5-one (often referred to as THQ) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antiproliferative effects, potential mechanisms of action, and applications in drug development.
Structural Characteristics
The compound features a unique bicyclic structure characterized by:
- Hydroxyl groups at positions 2 and 4.
- A carbonyl group at position 5.
- A tetrahydroquinoline backbone that contributes to its pharmacological properties.
This structural complexity allows for various interactions with biological targets, enhancing its therapeutic potential.
Antiproliferative Effects
Research indicates that THQ exhibits significant antiproliferative activity against various cancer cell lines. A study demonstrated that derivatives of tetrahydroquinolinone, including THQ, showed potent cytotoxicity towards colon (HCT-116) and lung (A549) cancer cells. Specifically, compound 4a , a derivative of THQ, induced cell cycle arrest at the G2/M phase and promoted apoptotic cell death through both intrinsic and extrinsic pathways .
Table 1: Antiproliferative Activity of THQ Derivatives
| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 4a | HCT-116 | 13 | Induces apoptosis via G2/M arrest |
| 4a | A549 | 11.33 | Induces apoptosis via G2/M arrest |
| 5-FU | HCT-116 | Control | Standard chemotherapeutic agent |
The mechanisms underlying the biological activity of THQ have been investigated through various studies. Key findings include:
- Cell Cycle Arrest : Treatment with THQ derivatives resulted in significant increases in the G2 phase population of treated cells compared to controls, indicating effective cell cycle modulation .
- Apoptosis Induction : The compound was shown to enhance early apoptotic markers and modulate the expression of proteins involved in apoptosis such as BCL-2 and caspases .
- Reactive Oxygen Species (ROS) Production : Some studies suggest that THQ may induce oxidative stress in cancer cells, contributing to its cytotoxic effects.
Neuroprotective Potential
Beyond its anticancer properties, THQ has been explored for its neuroprotective effects. Its structural similarity to other neuroactive compounds suggests potential applications in treating neurodegenerative diseases. Preliminary studies indicate promising results in animal models; however, more extensive research is needed to confirm these effects.
Antimicrobial Activity
THQ also shows potential antimicrobial properties. Its derivatives have been tested against various bacterial and fungal strains with promising results. The compound's ability to inhibit microbial growth positions it as a candidate for developing new antimicrobial agents.
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of THQ derivatives:
- Colon Cancer Study :
-
Neuropharmacological Assessment :
- In neuropharmacological studies using animal models, THQ derivatives demonstrated improvements in cognitive functions and neuroprotection against induced neurotoxicity.
-
Antimicrobial Testing :
- In vitro assays showed that certain THQ derivatives effectively inhibited the growth of pathogenic bacteria and fungi, suggesting their potential use as new antimicrobial agents.
Q & A
Q. What reaction mechanisms explain the compound’s participation in multi-step syntheses of polycyclic systems?
- Methodology :
- Mechanistic probes : Isotopic labeling (e.g., <sup>18</sup>O) tracks oxygen incorporation during cyclization.
- DFT calculations : Identify transition states (e.g., [3+2] cycloadditions) and activation energies to map reaction pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
